3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
The use of carbene insertion and radical addition techniques can be optimized for industrial applications to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets and pathways. The compound’s rigid and strained structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which lacks the 3-[(3,5-Dimethylphenyl)methyl] substituent.
Adamantane: A tricyclic hydrocarbon with a similar rigid structure, used in medicinal chemistry and materials science.
Uniqueness
3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine is unique due to its specific substituent pattern and the presence of the bicyclo[1.1.1]pentane core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-10-3-11(2)5-12(4-10)6-13-7-14(15,8-13)9-13/h3-5H,6-9,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBYEWQHUGSKDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC23CC(C2)(C3)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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